5-acetyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
5-Acetyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by a unique substitution pattern. Its core structure includes a tetrahydropyrimidin-2(1H)-one scaffold with a hydroxy group and trifluoromethyl group at position 4, an acetyl group at position 5, and a substituted aryl moiety at position 4. The aryl group is functionalized with a 4-chlorobenzyloxy and 3-methoxy substituent, contributing to its steric and electronic complexity. This compound is of interest due to its structural similarity to pharmacologically active tetrahydropyrimidinones, which are known for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
5-acetyl-6-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O5/c1-11(28)17-18(26-19(29)27-20(17,30)21(23,24)25)13-5-8-15(16(9-13)31-2)32-10-12-3-6-14(22)7-4-12/h3-9,17-18,30H,10H2,1-2H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNRVIBSNAYTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-acetyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic derivative belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, anti-cancer properties, and effects on metabolic pathways. This article reviews the current knowledge regarding its biological activity, supported by experimental data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying pharmacokinetic properties.
1. Enzyme Inhibition
Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic processes.
- Acetylcholinesterase (AChE) Inhibition : A study demonstrated that compounds with similar structures showed promising AChE inhibitory activity, which is crucial for treating Alzheimer's disease. The IC50 values for related compounds ranged from 2.7 µM to higher values depending on the specific structural modifications .
2. Anticancer Properties
Research indicates that derivatives of tetrahydropyrimidines possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways such as apoptosis and cell cycle regulation. In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines through caspase activation .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.
- In Vitro Studies : Preliminary tests indicate that the compound demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria, with varying efficacy based on concentration .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted approach to treatment strategies in various diseases:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The target compound shares its tetrahydropyrimidinone core with several analogs but differs in substituent groups. Key structural variations among related compounds include:
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels ’s Biginelli protocol but requires additional steps for benzyloxy functionalization.
- ’s green method achieves higher yields (80%) compared to traditional routes, emphasizing solvent optimization .
Physicochemical Properties
Physical data highlight the impact of substituents on solubility and stability:
Key Observations :
Key Observations :
- The 4-chlorobenzyloxy group may enhance antibacterial activity by improving cell penetration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis protocols are commonly employed. For example, a Vilsmeier-Haack-Arnold formylation step using POCl₃/DMF is critical for ring closure, followed by coupling with barbituric acid derivatives in refluxing EtOH/H₂O (4:1 v/v) . Alternative green chemistry approaches use solvent-free conditions or ionic liquids to improve sustainability, achieving yields up to 80% .
- Key Variables : Temperature control during formylation (~0–5°C) minimizes side products. Catalyst selection (e.g., ZnCl₂ in toluene/heptane mixtures) impacts cyclization efficiency .
Q. How is structural characterization performed, and what spectral data are critical for confirmation?
- Analytical Tools :
- ¹H NMR : Peaks at δ 3.82 (OCH₃), 5.65 (NH), and 6.75–7.55 (Ar-H) confirm substituent positioning .
- IR : Bands at 3456 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 3117 cm⁻¹ (Ar-H) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry at C4 (hydroxy/trifluoromethyl) and confirms tetrahydropyrimidine ring conformation .
Q. What are the common impurities or byproducts observed during synthesis?
- Byproduct Analysis :
| Byproduct | Source | Detection Method |
|---|---|---|
| Partially formylated intermediates | Incomplete Vilsmeier-Haack reaction | TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) |
| Diastereomers at C4 | Poor stereocontrol during cyclization | HPLC (C18 column, acetonitrile/water) |
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
- Strategies :
- Catalyst Screening : ZnCl₂ vs. FeCl₃ in solvent-free conditions improves diastereoselectivity (dr > 4:1) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclization steps .
- Purity Control : Recrystallization from ethanol/water (3:1) removes polar impurities, enhancing purity to >98% .
Q. What is the electronic role of the trifluoromethyl group in modulating reactivity?
- Mechanistic Insights :
- The -CF₃ group increases electrophilicity at C4, facilitating nucleophilic addition during ring closure .
- Computational DFT studies show reduced LUMO energy (-2.1 eV) at C4, enhancing susceptibility to nucleophilic attack .
Q. How do computational methods aid in predicting metabolic stability or binding interactions?
- In Silico Tools :
- Molecular Dynamics : Simulates interactions with cytochrome P450 enzymes, predicting oxidative metabolism at the 4-chlorobenzyl moiety .
- Docking Studies : Trifluoromethyl groups enhance hydrophobic binding in enzyme pockets (e.g., DHFR), as shown in AutoDock Vina simulations .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Case Study :
- Yield Discrepancies : Green chemistry methods report 80% yields , while traditional routes achieve 60–70% . Differences arise from solvent choice (EtOH/H₂O vs. DMF) and catalyst loading.
- Spectral Variations : NMR δ 5.02 (d, J = 10.9 Hz) in DMSO-d₆ vs. δ 5.12 in CDCl₃ due to solvent polarity effects.
Q. What reaction mechanisms govern key transformations in the synthesis?
- Cyclization Mechanism :
- Step 1 : Acid-catalyzed enolization of acetyl groups generates nucleophilic enolates.
- Step 2 : Electrophilic attack by 4-((4-chlorobenzyl)oxy)-3-methoxyphenyl aldehyde forms the tetrahydropyrimidine ring .
- Stereochemical Control : Hydrogen bonding between the hydroxyl group and trifluoromethyl moiety stabilizes the cis-diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
